ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLESVDQFOXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268276 | |
| Record name | Ethyl α-cyano-4-hydroxy-3-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13373-29-0 | |
| Record name | Ethyl α-cyano-4-hydroxy-3-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-cyano-4-hydroxy-3-methoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-hydroxy-3-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ethyl (2E)-2-cyano-3-(4-oxo-3-methoxyphenyl)prop-2-enoate.
Reduction: Formation of ethyl (2E)-2-amino-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
Substitution: Formation of ethyl (2E)-2-cyano-3-(4-hydroxy-3-substitutedphenyl)prop-2-enoate.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxy and methoxy groups.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, the cyano group can interact with cellular proteins, potentially leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl (2E)-2-cyano-3-(substituted phenyl)prop-2-enoate Derivatives
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., -OCH3, -OH) enhance resonance stabilization of the conjugated system, whereas electron-withdrawing groups (e.g., -Cl, -CF3) increase electrophilicity at the α-carbon .
- Conformational Flexibility : The (2E)-isomers predominantly adopt syn-periplanar conformations, while (2Z)-isomers (e.g., ) exhibit anti-periplanar arrangements due to steric hindrance .
- Crystal Packing : Compounds with aromatic substituents (e.g., 4-hydroxy-3-methoxyphenyl) form π-π stacking interactions, whereas heterocyclic derivatives (e.g., thiophene) engage in C–H···S hydrogen bonds .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The trifluoromethyl derivative (LogP ~3.0) exhibits higher lipophilicity compared to the hydroxy-methoxy analog (LogP ~1.8), influencing membrane permeability and pharmacokinetics .
- Thermal Stability : Thiophene and trifluoromethyl derivatives show higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Biological Activity
Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known by its CAS number 13373-29-0, is a compound with significant biological activity and potential applications in various fields, including medicine and agriculture. This compound features a distinctive structure characterized by the presence of a cyano group, a hydroxy group, and a methoxy group on a phenyl ring, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molar Mass | 247.25 g/mol |
| Melting Point | 110-115 °C |
| Appearance | Light yellow powder |
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity . The hydroxy and methoxy groups are believed to play a crucial role in scavenging free radicals, thereby reducing oxidative stress in biological systems. This property is particularly important in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
This compound has been investigated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
- A375 (Melanoma) : IC50 = 5.7 µM
- Hela (Cervical Cancer) : IC50 < 10 µM
- HUVEC (Endothelial Cells) : IC50 values of 1.4 µM, 2.8 µM, and 6.2 µM against growth factors like VEGF and bFGF .
These findings suggest that the compound may interfere with cancer cell growth mechanisms, potentially through pathways involving apoptosis or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Free Radical Scavenging : The hydroxy and methoxy groups contribute to the molecule's ability to neutralize reactive oxygen species.
- Protein Interaction : The cyano group may interact with cellular proteins, influencing signaling pathways related to cell growth and apoptosis .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, researchers found that it exhibited selective cytotoxicity towards A375 and Hela cells while being less effective against other cancer types such as MDA-MB-435 (breast cancer) and HT-29 (colon cancer) . This selectivity highlights the potential for targeted cancer therapies utilizing this compound.
Antioxidant Efficacy Assessment
Another investigation focused on the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Q & A
Q. Comparison of Methods
| Catalyst | Solvent | Yield (%) | Isomer Purity (E/Z) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | >95% E | |
| NH4OAc | DMF | 85 | >98% E |
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from:
- Purity and isomerism : Ensure the compound is >95% pure (HPLC) and confirm the (E)-configuration via NMR (coupling constants J = 12–16 Hz for trans double bonds) or X-ray diffraction .
- Assay variability : Standardize in vitro models (e.g., THP-1 monocytes vs. PBMCs) and controls. For example, NF-κB inhibition in THP-1 cells requires LPS stimulation and p65 nuclear translocation assays .
- Metabolic stability : Evaluate half-life in cell culture media to rule out degradation artifacts.
Q. Example Workflow
Validate compound identity (LC-MS, 1H/13C NMR).
Replicate assays under controlled conditions (e.g., hypoxia vs. normoxia).
Cross-reference with structurally similar analogs (e.g., methyl esters) to isolate substituent effects .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H NMR : Key signals include:
- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O).
- X-ray crystallography : Resolves E/Z isomerism and hydrogen-bonding networks (e.g., O–H···N≡C interactions) .
Advanced: How does the methoxy group at the 3-position influence reactivity and stability?
Methodological Answer:
The 3-methoxy group:
- Enhances electron density via resonance, increasing susceptibility to electrophilic substitution (e.g., nitration or halogenation).
- Reduces oxidative stability : The para-hydroxyl group may undergo quinone formation under acidic/oxidizing conditions. Mitigate by storing under inert atmosphere (N2/Ar) at −20°C .
- Solubility trade-offs : Methoxy improves solubility in polar solvents (e.g., DMSO) but reduces lipid membrane permeability.
Experimental Design Tip
For stability studies:
- Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Compare with des-methyl analogs to isolate methoxy effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are suspected .
- Ventilation : Conduct reactions in a fume hood. Avoid inhalation and skin contact (LD50 data pending; assume acute toxicity).
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent environmental release .
Advanced: What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?
Methodological Answer:
To synthesize chiral derivatives (e.g., β-amino acids):
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric Michael additions.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in nonpolar solvents .
- Dynamic kinetic resolution : Combine Pd catalysts with chiral ligands to racemize intermediates during reactions.
Case Study
this compound → β-amino acid:
- Step 1: Hydrogenate double bond (H2/Pd-C, 60 psi).
- Step 2: Hydrolyze nitrile to amine (H2O/HCl, 100°C).
- Enantiomeric excess (ee): >90% achieved using (S)-TRIP phosphoric acid catalyst .
Basic: How is the compound’s solubility profile characterized for in vitro assays?
Methodological Answer:
- Solubility screening : Prepare saturated solutions in PBS, DMSO, and ethanol. Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λmax ~270 nm) .
- Co-solvent systems : For low aqueous solubility, use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
Q. Typical Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| PBS (pH 7.4) | 0.12 |
| DMSO | 45.8 |
| Ethanol | 12.3 |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to NF-κB p65 (PDB: 1NFI) or COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to Ser530 (COX-2) or Lys122 (p65) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Corolate substituent effects (e.g., Hammett σ values for methoxy) with IC50 data from analogous compounds .
Basic: What are the documented degradation products under hydrolytic conditions?
Methodological Answer:
Hydrolysis (acidic/basic) yields:
- Acidic conditions (HCl) : 4-hydroxy-3-methoxycinnamic acid and cyanoacetic acid.
- Basic conditions (NaOH) : Sodium carboxylate and ethanol.
- Stability note : Degradation is pH-dependent; monitor via TLC (Rf ~0.3 in ethyl acetate) .
Advanced: How can researchers resolve discrepancies in reported cytotoxicity IC50 values?
Methodological Answer:
Discrepancies may arise from:
- Cell line heterogeneity : Use ATCC-validated lines (e.g., HepG2 vs. HeLa) and normalize to mitochondrial activity (MTT assay).
- Compound aggregation : Filter-sterilize (0.2 µm) and perform dynamic light scattering (DLS) to detect particulates.
- Protocol alignment : Follow NIH guidelines for dose-response curves (72-h exposure, n ≥ 3 replicates) .
Q. Recommended Controls
- Positive control: Doxorubicin (IC50 ~1 µM in HepG2).
- Solvent control: ≤0.1% DMSO.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
